molecular formula C25H21N5O3S B11403919 3-(2,4-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

3-(2,4-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Cat. No.: B11403919
M. Wt: 471.5 g/mol
InChI Key: HLNMGNJRKNEKFT-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and multiple aromatic groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The triazole ring can be introduced through a 1,3-dipolar cycloaddition reaction between azides and alkynes

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides versatility in both synthetic chemistry and potential biological activity.

Properties

Molecular Formula

C25H21N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C25H21N5O3S/c1-31-19-13-14-20(21(15-19)32-2)23-26-22(33-29-23)16-34-25-28-27-24(17-9-5-3-6-10-17)30(25)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3

InChI Key

HLNMGNJRKNEKFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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